tert-Butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 It is a derivative of piperidine and pyridine, featuring an amino group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 6-amino-4-methylpyridine with piperidine-1-carboxylic acid tert-butyl ester. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The process may involve the use of catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
tert-Butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate: Similar in structure but with a pyrimidine ring instead of pyridine.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Features a phenylamino group instead of an amino-pyridine.
tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate: Contains an aminoethyl-phenyl group.
Uniqueness
tert-Butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for versatile applications in various fields of research and industry, making it a valuable compound for scientific exploration .
Properties
Molecular Formula |
C16H25N3O2 |
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Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 2-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-11-9-14(17)18-10-12(11)13-7-5-6-8-19(13)15(20)21-16(2,3)4/h9-10,13H,5-8H2,1-4H3,(H2,17,18) |
InChI Key |
FOFZFTIESPVZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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